N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2/c1-13-3-4-15(18-12-29-19(26-18)9-10-20(28-29)31-2)11-17(13)27-21(30)14-5-7-16(8-6-14)22(23,24)25/h3-12H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELNHPMEVXIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzamide Core : The benzamide moiety is linked to a methoxy-substituted imidazo[1,2-b]pyridazinyl group.
- Trifluoromethyl Group : This group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Molecular Formula : CHFNO
Molecular Weight : 453.45 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Imidazo[1,2-b]pyridazine Framework : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzamide Functionality : This step often employs coupling reactions to attach the benzamide group to the imidazo framework.
- Trifluoromethylation : The final step introduces the trifluoromethyl group using reagents like trifluoromethyl iodide.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors involved in various disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes that play critical roles in cancer and infectious diseases.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) have shown that derivatives related to this compound exhibit low toxicity, indicating a favorable safety profile for further development .
Data Table: Biological Activity Overview
Case Studies and Research Findings
- Anti-Tubercular Efficacy : A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds with similar structural motifs to this compound demonstrated significant inhibitory effects, suggesting that this compound may also possess similar properties .
- Mechanistic Studies : Ongoing research is focused on elucidating the exact molecular targets of this compound. Early findings indicate potential interactions with pathways involved in cell proliferation and apoptosis regulation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide, and how can its purity be validated?
- Methodology : Synthesis typically involves coupling reactions between imidazo[1,2-b]pyridazine intermediates and substituted benzamide moieties. For example, K₂CO₃ in DMF is used to facilitate nucleophilic substitution or condensation reactions under mild conditions . Purification via column chromatography or recrystallization (e.g., using methanol) is recommended . Characterization requires a combination of techniques:
- NMR (¹H/¹³C) to confirm substituent positions and regioselectivity .
- Mass spectrometry (ESI-MS) for molecular weight validation .
- HPLC to verify purity (>95%) .
Q. Which analytical techniques are critical for structural elucidation and impurity profiling of this compound?
- Key methods :
- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related benzamide-thiazole derivatives .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for derivatives with trifluoromethyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability of the target compound?
- Approach :
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction kinetics .
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions for hydrophobic intermediates .
- Temperature control : Gradual heating (e.g., 50–80°C) minimizes side reactions in imidazo-pyridazine formation .
Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodology :
- Analog synthesis : Modify the trifluoromethyl group (e.g., replace with Cl or CF₃O) or vary the methoxy position on the imidazo-pyridazine ring to assess biological activity shifts .
- In vitro assays : Test enzyme inhibition (e.g., PFOR enzyme targeting) or receptor-binding affinity using fluorogenic substrates .
- Computational docking : Map interactions with target proteins (e.g., homology modeling for uncharacterized enzymes) .
Q. How can contradictory biological activity data across studies be reconciled?
- Analysis framework :
- Batch variability : Check synthesis protocols for inconsistencies in purity or stereochemistry .
- Assay conditions : Compare buffer pH, temperature, and cell lines used in bioactivity tests .
- Statistical validation : Apply ANOVA or multivariate regression to isolate confounding variables .
Q. What computational tools predict the compound’s potential targets and metabolic pathways?
- Tools :
- SwissADME for predicting pharmacokinetics (e.g., logP, bioavailability) .
- Molecular dynamics simulations to study stability in lipid bilayers or solvent systems .
- CYP450 enzyme mapping using ADMET Predictor™ to identify metabolic hotspots (e.g., oxidation of methoxy groups) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Protocol :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .
Q. What methodologies address impurity formation during large-scale synthesis?
- Solutions :
- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to detect intermediates in real time .
- Recrystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to remove hydrophobic byproducts .
- Taguchi robust design : Minimize impurity generation by tuning reaction parameters (e.g., stirring rate, reagent addition order) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
